molecular formula C13H8F5NO2S B8716017 N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B8716017
M. Wt: 337.27 g/mol
InChI Key: ZWKCDYKVBRZMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H8F5NO2S and its molecular weight is 337.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2,4-Difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H8F5NO2S

Molecular Weight

337.27 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H8F5NO2S/c14-9-3-6-12(11(15)7-9)19-22(20,21)10-4-1-8(2-5-10)13(16,17)18/h1-7,19H

InChI Key

ZWKCDYKVBRZMBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenylamine (1, 2.09 mL, 20.7 mmol) in 13.04 mL of dichloromethane, pyridine (0.522 mL, 6.45 mmol) was added and the mixture was stirred under nitrogen for 20 minutes. 4-Trifluoromethyl-benzenesulfonyl chloride (2, 5.00 g, 20.4 mmol) was added slowly and the reaction was stirred overnight. The reaction mixture was treated with 2 mL of 1 M hydrochloric acid in diethyl ether and allowed to sit for 1 hour. The solid precipitate was filtered off, and the filtrate was extracted with 1 N aqueous hydrochloric acid followed by brine. The organic portion was dried over magnesium sulfate, filtered and the filtrate was concentrated under vacuum. The resulting solid was treated with dichloromethane, and the solid was collected and dried to provide the desired compound as a white solid (3, 2.383 g).
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.522 mL
Type
reactant
Reaction Step One
Quantity
13.04 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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